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2-Isoamyl-6-methylpyrazine - 91010-41-2

2-Isoamyl-6-methylpyrazine

Catalog Number: EVT-2815199
CAS Number: 91010-41-2
Molecular Formula: C10H16N2
Molecular Weight: 164.252
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Isoamyl-6-methylpyrazine is an alkylpyrazine, a class of organic compounds characterized by their roasted, nutty, and earthy aromas. [] These compounds are commonly found in various foods, including coffee, nuts, and cooked meats. [] 2-Isoamyl-6-methylpyrazine, specifically, contributes to the characteristic aroma profile of these foods. [, ] It is particularly noted for its roasted peanut aroma. []

Future Directions
  • Metabolic Fate: Given the extensive metabolism of related alkylpyrazines in humans, [] further research is needed to elucidate the metabolic fate and potential biological activity of 2-Isoamyl-6-methylpyrazine.

2-Ethyl-5-methylpyrazine

  • Relevance: 2-Ethyl-5-methylpyrazine is structurally related to 2-Isoamyl-6-methylpyrazine as both compounds belong to the alkylpyrazine family. They share a common pyrazine ring structure with different alkyl substituents. The variation in alkyl groups (ethyl vs. isoamyl) influences their specific sensory characteristics. In a study examining the aroma compounds of Dong Ding Oolong tea, 2-Ethyl-5-methylpyrazine was identified as a key contributor to the tea's caramel aroma [].

2-Ethyl-3,5-dimethylpyrazine

  • Relevance: Similar to 2-Isoamyl-6-methylpyrazine, 2-Ethyl-3,5-dimethylpyrazine also belongs to the alkylpyrazine class of compounds, sharing the core pyrazine ring structure. The structural difference lies in the specific arrangement and types of alkyl groups attached to the ring (ethyl and two methyl groups). Notably, 2-Ethyl-3,5-dimethylpyrazine was identified as a key contributor to the characteristic roasted notes in Dong Ding Oolong tea [].

2,3-Diethyl-5-methylpyrazine

  • Relevance: 2,3-Diethyl-5-methylpyrazine shares the core pyrazine ring structure with 2-Isoamyl-6-methylpyrazine, classifying them within the alkylpyrazine family. The difference in their structures lies in the specific alkyl groups attached to the ring (two ethyl and one methyl group compared to isoamyl and methyl). Research has highlighted 2,3-Diethyl-5-methylpyrazine as a key aroma compound contributing to the roasted notes found in Dong Ding Oolong tea [].

2-Ethyl-6-methylpyrazine

  • Relevance: 2-Ethyl-6-methylpyrazine shares a close structural similarity with 2-Isoamyl-6-methylpyrazine, both possessing a pyrazine ring with a methyl group at position 6. The key distinction arises from the alkyl group at position 2, where 2-Ethyl-6-methylpyrazine has an ethyl group and 2-Isoamyl-6-methylpyrazine has an isoamyl group. Despite this difference, both contribute to roasted aromas in foods. One study highlighted that 2-Ethyl-6-methylpyrazine was a significant volatile compound found in roasted sunflower seeds []. Similarly, another study confirmed its presence as a key volatile in barbecued beef patties, contributing to the desirable roasted flavor [].

2-Methylpyrazine

  • Relevance: 2-Methylpyrazine is closely related to 2-Isoamyl-6-methylpyrazine as they both belong to the alkylpyrazine class of compounds. They share the same basic pyrazine ring structure. The difference lies in the substituents attached to the ring. 2-Methylpyrazine has a single methyl group at position 2, while 2-Isoamyl-6-methylpyrazine has a methyl group at position 6 and an isoamyl group at position 2. Both contribute to roasted notes in food. Furthermore, research has demonstrated that 2-Methylpyrazine is metabolized into pyrazine-2-carboxylic acid (PA) and 5-hydroxypyrazine-2-carboxylic acid (5-OHPA) in the human body []. This metabolic pathway highlights the potential breakdown and transformation of alkylpyrazines, offering insights into the fate of similar compounds, including 2-Isoamyl-6-methylpyrazine, within biological systems.

2,5-Dimethylpyrazine

  • Relevance: 2,5-Dimethylpyrazine shares structural similarities with 2-Isoamyl-6-methylpyrazine, both belonging to the alkylpyrazine class. The difference lies in the position of the methyl substituents on the pyrazine ring. In 2,5-Dimethylpyrazine, the methyl groups are located at positions 2 and 5, whereas in 2-Isoamyl-6-methylpyrazine, they are at positions 6 and the isoamyl group is at position 2. Studies have investigated the solubility of 2,5-Dimethylpyrazine in supercritical carbon dioxide (SC-CO2) []. Furthermore, 2,5-Dimethylpyrazine, upon ingestion, undergoes metabolism in the human body, yielding 5-methylpyrazine-2-carboxylic acid (5-MePA) as the primary metabolite [], indicating the potential metabolic pathway of related alkylpyrazines.

2,3,5-Trimethylpyrazine

  • Relevance: 2,3,5-Trimethylpyrazine shares the common pyrazine ring structure with 2-Isoamyl-6-methylpyrazine, indicating their classification within the alkylpyrazine family. The structural distinction arises from the type and position of the alkyl substituents on the ring. Notably, a study found that the bacterial strain Mycobacterium sp. strain DM-11, capable of degrading 2,3-diethyl-5-methylpyrazine, also exhibited growth when 2,3,5-Trimethylpyrazine was provided as the sole carbon, nitrogen, and energy source []. This finding suggests potential similarities in the metabolic pathways or enzymatic mechanisms involved in the breakdown of these structurally related alkylpyrazines, including 2-Isoamyl-6-methylpyrazine.
Overview

2-Isoamyl-6-methylpyrazine is an organic compound with the molecular formula C₁₀H₁₆N₂. It belongs to the class of pyrazines, which are characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This compound is notable for its distinct aroma, often described as roasted or nutty, and finds extensive application in the flavor and fragrance industry. Additionally, it serves as a model compound for studying various chemical reactions, particularly the Maillard reaction, which is crucial in food chemistry and flavor development .

Source and Classification

2-Isoamyl-6-methylpyrazine can be synthesized from cellulosic-derived sugars, ammonium hydroxide, and selected amino acids through controlled heating. It is classified under alkyl pyrazines, which are known for their volatile nature and significant role in imparting flavors to various food products.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-Isoamyl-6-methylpyrazine typically involves the following steps:

  1. Reaction Components: The primary reactants include cellulosic-derived sugars (such as rhamnose), ammonium hydroxide, and amino acids.
  2. Reaction Conditions: The reaction is conducted at elevated temperatures, specifically around 110°C for approximately two hours. This thermal treatment facilitates the formation of pyrazines through the Maillard reaction mechanism .
  3. Isolation Techniques: Post-reaction, various methods are employed to isolate 2-Isoamyl-6-methylpyrazine from the reaction mixture. These include liquid-liquid extraction using solvents like hexane or ethyl acetate, followed by purification techniques such as column chromatography and distillation .
Molecular Structure Analysis

Structure and Data

The molecular structure of 2-Isoamyl-6-methylpyrazine features a pyrazine ring with two alkyl substituents:

  • Chemical Formula: C₁₀H₁₆N₂
  • Structural Representation: The compound consists of a six-membered ring with nitrogen atoms at positions 1 and 4. The isoamyl group (derived from isopentanol) and a methyl group are attached at positions 2 and 6 respectively.

This structure contributes to its unique aromatic properties, making it a valuable compound in flavor chemistry .

Chemical Reactions Analysis

Reactions and Technical Details

2-Isoamyl-6-methylpyrazine participates in several types of chemical reactions:

  1. Oxidation: Involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized derivatives.
  2. Reduction: This entails adding hydrogen or removing oxygen to yield reduced products.
  3. Substitution Reactions: These involve replacing one functional group with another using reagents such as halogens or alkyl groups.

Common reagents used include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions .

Major Products Formed

The specific products formed depend on the reagents and conditions used in these reactions. For instance, oxidation may yield derivatives with additional functional groups while substitution can lead to various alkylated pyrazines .

Mechanism of Action

The mechanism of action for 2-Isoamyl-6-methylpyrazine primarily involves its interaction with olfactory receptors in the nasal cavity. Upon inhalation, this compound binds to specific olfactory receptors, initiating a signal transduction pathway that results in the perception of its characteristic aroma. The molecular targets include olfactory receptor neurons integral to the olfactory system, facilitating scent communication among organisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a colorless to pale yellow liquid.
  • Odor: Characterized by a strong roasted or nutty aroma.
  • Boiling Point: Approximately 180°C.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and ether but less soluble in water.
  • Stability: Generally stable under normal conditions but may undergo degradation under extreme conditions (e.g., high temperatures or strong oxidizing agents) .
Applications

2-Isoamyl-6-methylpyrazine has diverse applications across various fields:

  • Flavor Industry: Widely used as a flavor additive to impart roasted or nutty notes in food products such as coffee, chocolate, and baked goods.
  • Fragrance Industry: Utilized in perfumery to enhance scent profiles.
  • Scientific Research: Serves as a model compound for studying the Maillard reaction and its implications in food chemistry.
  • Biological Studies: Investigated for its role in olfactory communication among animals and potential therapeutic applications due to its antimicrobial properties .

Properties

CAS Number

91010-41-2

Product Name

2-Isoamyl-6-methylpyrazine

IUPAC Name

2-methyl-6-(3-methylbutyl)pyrazine

Molecular Formula

C10H16N2

Molecular Weight

164.252

InChI

InChI=1S/C10H16N2/c1-8(2)4-5-10-7-11-6-9(3)12-10/h6-8H,4-5H2,1-3H3

InChI Key

OESNKUIGZMJYKH-UHFFFAOYSA-N

SMILES

CC1=CN=CC(=N1)CCC(C)C

Solubility

not available

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